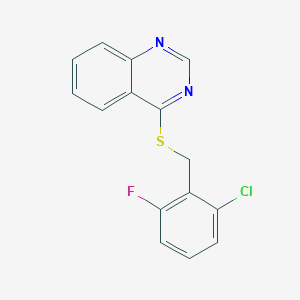

4-((2-Chloro-6-fluorobenzyl)thio)quinazoline

CAS No.: 721893-85-2

Cat. No.: VC6530019

Molecular Formula: C15H10ClFN2S

Molecular Weight: 304.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 721893-85-2 |

|---|---|

| Molecular Formula | C15H10ClFN2S |

| Molecular Weight | 304.77 |

| IUPAC Name | 4-[(2-chloro-6-fluorophenyl)methylsulfanyl]quinazoline |

| Standard InChI | InChI=1S/C15H10ClFN2S/c16-12-5-3-6-13(17)11(12)8-20-15-10-4-1-2-7-14(10)18-9-19-15/h1-7,9H,8H2 |

| Standard InChI Key | VJYOCCCFSCOJOG-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=NC=N2)SCC3=C(C=CC=C3Cl)F |

Introduction

Chemical Structure and Molecular Properties

Core Quinazoline Scaffold

Quinazoline, a bicyclic aromatic system comprising fused benzene and pyrimidine rings, serves as the structural backbone of this compound. The nitrogen atoms at positions 1 and 3 of the quinazoline ring create electron-deficient regions, enabling diverse substitution patterns that modulate reactivity and biological interactions . In 4-((2-Chloro-6-fluorobenzyl)thio)quinazoline, the 4-position is functionalized with a thioether-linked 2-chloro-6-fluorobenzyl group, introducing steric bulk and electronic effects that influence molecular interactions .

Substituent Analysis

The 2-chloro-6-fluorobenzylthio moiety contributes two key features:

-

Halogen Effects: Chlorine and fluorine atoms at the 2- and 6-positions of the benzyl group enhance lipophilicity and metabolic stability while participating in halogen bonding interactions with biological targets .

-

Thioether Linkage: The sulfur atom bridges the benzyl group to the quinazoline core, offering potential for redox-mediated transformations and coordination with metal ions .

Table 1: Molecular Descriptors of 4-((2-Chloro-6-fluorobenzyl)thio)quinazoline

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₆H₁₀ClFN₂S |

| Molecular Weight | 332.78 g/mol |

| IUPAC Name | 4-[(2-chloro-6-fluorophenyl)methylsulfanyl]quinazoline |

| SMILES | C1=CC=C2C(=C1)N=CN=C2SCC3=C(C=CC=C3Cl)F |

| Topological Polar Surface Area | 56.7 Ų (calculated) |

Synthetic Methodologies

Nucleophilic Aromatic Substitution

The synthesis of 4-((2-Chloro-6-fluorobenzyl)thio)quinazoline may follow pathways analogous to those reported for related quinazoline derivatives. A two-step approach is hypothesized:

-

Intermediate Formation: Reacting 4-chloroquinazoline with 2-chloro-6-fluorobenzyl mercaptan under basic conditions (e.g., NaOH in DMF) to facilitate nucleophilic aromatic substitution at the 4-position .

-

Purification: Crystallization or column chromatography to isolate the product, as demonstrated in the synthesis of N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine .

Characterization Techniques

Key analytical methods for confirming structure and purity include:

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to assign proton environments, carbon frameworks, and fluorine interactions .

-

High-Resolution Mass Spectrometry (HRMS): Validation of molecular formula via exact mass measurements .

-

FTIR Spectroscopy: Identification of N-H and C-S stretching vibrations .

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

The logP value (calculated: ~3.1) indicates moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. Structural modifications, such as introducing polar groups at the 2-position of quinazoline, could optimize bioavailability .

Metabolic Stability

The fluorine atom may reduce oxidative metabolism by cytochrome P450 enzymes, while the thioether linkage could undergo sulfoxidation, necessitating prodrug strategies for sustained activity .

Industrial and Research Applications

Pharmaceutical Development

As a kinase inhibitor candidate, this compound could enter preclinical testing for oncology indications. Its structural novelty may circumvent resistance mechanisms observed in existing therapies .

Chemical Biology Probes

The quinazoline core’s fluorescence properties enable its use as a molecular probe for studying enzyme dynamics or cellular localization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume